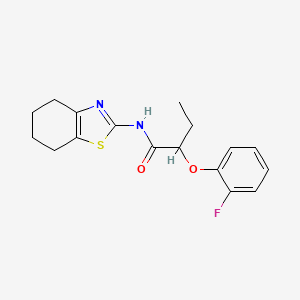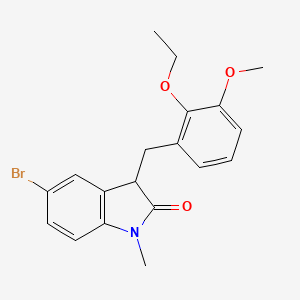
2-(2-fluorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-fluorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide is an organic compound that features a complex structure with multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide typically involves several steps:
Formation of the Fluorophenoxy Intermediate: The initial step involves the preparation of 2-fluorophenol, which can be synthesized through the fluorination of phenol using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling with Butanoyl Chloride: The 2-fluorophenol is then reacted with butanoyl chloride in the presence of a base such as triethylamine to form 2-(2-fluorophenoxy)butanamide.
Formation of the Benzothiazole Ring: The next step involves the synthesis of the 4,5,6,7-tetrahydro-1,3-benzothiazole ring. This can be achieved by cyclizing 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Final Coupling Reaction: The final step is the coupling of the benzothiazole intermediate with 2-(2-fluorophenoxy)butanamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed on the amide group using reducing agents like lithium aluminum hydride (LAH) or borane.
Substitution: The fluorine atom on the phenoxy ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Lithium aluminum hydride, borane
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
Oxidation: Oxidized derivatives of the benzothiazole ring
Reduction: Reduced amide derivatives
Substitution: Substituted phenoxy derivatives
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, 2-(2-fluorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features suggest it could interact with biological macromolecules in specific ways.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in areas such as oncology or neurology.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity profile make it suitable for various industrial applications.
作用机制
The mechanism of action of 2-(2-fluorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide would depend on its specific application. In a biological context, it might act by binding to a particular enzyme or receptor, thereby modulating its activity. The fluorophenoxy and benzothiazole moieties could interact with different molecular targets, influencing pathways involved in cell signaling, metabolism, or gene expression.
相似化合物的比较
Similar Compounds
- 2-(2-chlorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide
- 2-(2-bromophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide
- 2-(2-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide
Uniqueness
The presence of the fluorine atom in 2-(2-fluorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and methyl analogs. These properties can enhance its biological activity and make it a more attractive candidate for drug development.
属性
分子式 |
C17H19FN2O2S |
|---|---|
分子量 |
334.4 g/mol |
IUPAC 名称 |
2-(2-fluorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide |
InChI |
InChI=1S/C17H19FN2O2S/c1-2-13(22-14-9-5-3-7-11(14)18)16(21)20-17-19-12-8-4-6-10-15(12)23-17/h3,5,7,9,13H,2,4,6,8,10H2,1H3,(H,19,20,21) |
InChI 键 |
HYPZWZUXNZNRQH-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(=O)NC1=NC2=C(S1)CCCC2)OC3=CC=CC=C3F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-tert-butyl-N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B11356703.png)
![N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-methylbenzamide](/img/structure/B11356716.png)
![2-{4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]butanamido}benzoic acid](/img/structure/B11356720.png)
![2-nitro-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)benzamide](/img/structure/B11356722.png)

![2-bromo-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide](/img/structure/B11356729.png)
![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide](/img/structure/B11356731.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(propan-2-yl)piperidine-4-carboxamide](/img/structure/B11356735.png)
![1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-[4-(propan-2-yl)phenoxy]propan-1-one](/img/structure/B11356739.png)
![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-phenylethanone](/img/structure/B11356740.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-fluorophenoxy)propanamide](/img/structure/B11356747.png)
![2-[5-Methyl-2-(propan-2-yl)phenoxy]-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B11356755.png)
![2-{[2-(2,4-dimethylphenoxy)ethyl]sulfanyl}-1-(prop-2-yn-1-yl)-1H-benzimidazole](/img/structure/B11356761.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11356768.png)
